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SMARCA2 ligand-12

PROTAC Targeted protein degradation SMARCA2 DC50

SMARCA2 selective degradation over SMARCA4 demands a validated warhead with precise exit vector geometry-generic substitutions collapse selectivity. This pyridazinone-based ligand (MW: 394.47) serves as the target-engaging moiety for PROTAC SMARCA2 degrader-25 (DC₅₀ < 10 nM). - **Application**: PROTAC warhead intermediate; enables cereblon-dependent degrader construction via ligand-linker conjugate (SMARCA2 ligand-12-3-methylazetidine). - **Differentiation**: 96% paralog sequence identity demands this exact scaffold; benchmarking degrader-25 provides quantitative assay validation (Pearson r for DC₅₀ vs. KLPT = 0.007). - **Supply**: Standalone warhead and pre-conjugated linker variant available-decouple linker from warhead optimization.

Molecular Formula C21H26N6O2
Molecular Weight 394.5 g/mol
Cat. No. B15620611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARCA2 ligand-12
Molecular FormulaC21H26N6O2
Molecular Weight394.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H26N6O2/c28-19-4-2-1-3-16(19)17-11-18-20(25-24-17)23-12-15-13-26(9-10-27(15)18)21(29)14-5-7-22-8-6-14/h1-4,11,14-15,22,28H,5-10,12-13H2,(H,23,25)/t15-/m0/s1
InChIKeyQYOIGHYAVUPLDQ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMARCA2 Ligand-12 – Bromodomain-Targeting PROTAC Warhead


SMARCA2 ligand-12 (CAS: 2755762-94-6, MF: C₂₁H₂₆N₆O₂, MW: 394.47) is a synthetic small-molecule ligand that binds the bromodomain of SMARCA2 (BRM), the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. It is specifically designed as a PROTAC (Proteolysis-Targeting Chimera) target-protein warhead. The ligand is employed as a key intermediate for constructing heterobifunctional degraders, most notably PROTAC SMARCA2 degrader-25 (HY-169276), where it serves as the SMARCA2-recruiting moiety alongside an E3 ligase ligand and a chemical linker . Structurally, the compound belongs to the pyridazinone-based bromodomain ligand class, as disclosed in international patent application WO2022099117A1, making it a modular, procurement-ready building block for targeted protein degradation (TPD) research programs focused on SMARCA4-deficient cancers [1].

Why SMARCA2 Ligand-12 Is Irreplaceable in PROTAC Design


The SMARCA2 bromodomain shares 96% sequence identity with its paralog SMARCA4 (BRG1), yet achieving selective degradation of SMARCA2 over SMARCA4 is the critical therapeutic determinant: non-selective dual degradation risks compromising SWI/SNF complex integrity in normal tissues, narrowing the therapeutic index [1]. The PROTAC warhead—SMARCA2 ligand-12—must therefore provide not only sufficient target binding affinity but also a precise exit vector geometry compatible with linker conjugation while preserving or enhancing paralog selectivity in the final degrader. Published structure–activity relationship (SAR) data demonstrates that even subtle modifications to the bromodomain ligand scaffold can invert SMARCA2/4 degradation selectivity ratios or abolish ternary complex cooperativity, meaning that substituting SMARCA2 ligand-12 with a structurally similar but unvalidated bromodomain binder introduces unpredictable degradation efficiency, off-target profiles, and pharmacokinetic behavior into the downstream PROTAC molecule [2]. The ligand is thus the foundational node of a rationally designed, quantitative structure–degradation relationship (QSDR) that cannot be replicated by generic substitution.

SMARCA2 Ligand-12 vs. Alternative PROTAC Warheads


Potency Improvement Over Early-Generation Bromodomain PROTACs

The PROTAC molecule SMARCA2 degrader-25, which incorporates SMARCA2 ligand-12 as its target-engaging warhead, demonstrates a cellular degradation potency of DC₅₀ < 0.01 μM (< 10 nM) in cell-based assays [1]. In contrast, an early-generation VHL-based SMARCA2/4 bromodomain PROTAC (PROTAC 1) exhibited a significantly weaker DC₅₀ of approximately 300 nM for SMARCA2 and 250 nM for SMARCA4, with a Dmax limited to ~65–70% [2]. This represents an approximately >30-fold improvement in degradation potency for the ligand-12-containing degrader, establishing the ligand scaffold as a high-efficiency starting point for next-generation SMARCA2 degraders.

PROTAC Targeted protein degradation SMARCA2 DC50

Cereblon-Based vs. VHL-Based PROTAC Architecture

SMARCA2 ligand-12 is integrated into a cereblon (CRBN)-based PROTAC architecture (SMARCA2 degrader-25), utilizing a CRBN-recruiting ligand (HY-W087383) rather than the von Hippel-Lindau (VHL) E3 ligase ligand commonly used in many comparator SMARCA2 degraders such as PROTAC 1, A947, and SMD-3236 [1][2]. The choice of E3 ligase fundamentally alters ternary complex geometry, ubiquitination site specificity, and degradation kinetics. Academic studies have demonstrated that CRBN-based and VHL-based PROTACs targeting the same protein can exhibit divergent degradation selectivity profiles and cellular potency, making ligand-12 a key entry point for investigators pursuing CRBN-dependent SMARCA2 degradation strategies [3].

E3 ligase Cereblon PROTAC design

Pre-Functionalized Ligand-Linker Conjugate for Accelerated SAR

Beyond the standalone warhead, SMARCA2 ligand-12 is commercially available as a pre-conjugated ligand-linker construct (SMARCA2 ligand-12-3-methylazetidine, MW: 463.58) that incorporates both the bromodomain-targeting ligand (HY-169487) and a PROTAC linker (HY-W052601) in a single entity . This pre-functionalized intermediate reduces the synthetic steps required for final degrader assembly from three components (ligand + linker + E3 ligand) to two (ligand-linker conjugate + E3 ligand), thereby streamlining medicinal chemistry workflows and enabling rapid parallel synthesis of PROTAC libraries. In comparison, many alternative SMARCA2 bromodomain ligands reported in the literature (e.g., the pyridazinone scaffold in PROTAC 2, or the 3-amino-6-(2-hydroxyphenyl)pyridazine core used by Yang et al.) require de novo linker attachment and optimization, adding 2–4 synthetic steps before biological evaluation can commence [1][2].

Linker chemistry SAR PROTAC optimization

Potency Benchmarking Against Clinical-Stage SMARCA2 Degraders

The PROTAC degrader constructed using SMARCA2 ligand-12 (degrader-25, DC₅₀ < 10 nM) achieves degradation potency that is within one order of magnitude of the clinical-stage SMARCA2-selective degrader PRT3789 (Prelude Therapeutics), which induces selective SMARCA2 degradation and has demonstrated RECIST-confirmed partial responses in Phase I/II clinical trials [1]. Other advanced degraders benchmark at comparable ranges: SMD-3236 achieves DC₅₀ < 1 nM with >2000-fold selectivity over SMARCA4 [2], YDR1 achieves DC₅₀ = 6.3 nM in H322 cells , and PROTAC SMARCA2 degrader-29 (Example 87, a related compound series) has DC₅₀ = 10–100 nM. The ligand-12-derived degrader-25 sits competitively within this landscape, validating the warhead as a credible starting point for translational PROTAC programs.

Clinical benchmark Degradation potency Translational relevance

SMARCA2 Ligand-12 – Research and Procurement Applications


PROTAC Development for SMARCA4-Deficient NSCLC and Solid Tumors

SMARCA2 ligand-12 is ideally suited as the target-engaging warhead for PROTAC programs aimed at SMARCA4-mutated cancers, including non-small cell lung cancer (NSCLC) where SMARCA4 mutations occur in ~10% of patients [1]. The derived degrader-25 achieves DC₅₀ < 10 nM, placing it in the potency range required for selective synthetic lethality strategies. Researchers can procure ligand-12 or its ligand-linker conjugate to assemble focused libraries of CRBN-based degraders, evaluate ternary complex cooperativity via SPR or HDX-MS, and benchmark degradation selectivity against clinical-stage molecules such as PRT3789 [2].

Parallel Synthesis of CRBN-Based PROTAC Libraries

Many published SMARCA2 degraders (A947, SMD-3236, PROTAC 1) utilize VHL as the E3 ligase. SMARCA2 ligand-12 provides an orthogonal entry point for constructing cereblon (CRBN)-dependent degraders, which may exhibit distinct tissue-specific degradation profiles, pharmacokinetics, or resistance profiles [1]. The pre-assembled ligand-linker conjugate (SMARCA2 ligand-12-3-methylazetidine) enables rapid coupling to diverse CRBN ligands (e.g., pomalidomide, lenalidomide derivatives) in a single synthetic step, facilitating systematic investigation of E3 ligase-dependent degradation efficiency [2].

SAR Optimization of PROTAC Linker Length and Composition

The availability of both the standalone warhead (ligand-12) and its pre-conjugated linker variant allows medicinal chemistry teams to decouple linker optimization from warhead optimization. The standalone ligand can be paired with custom linkers of varying length, rigidity, and composition to systematically probe ternary complex geometry, while the pre-conjugated variant serves as a reference standard [1]. This dual procurement strategy accelerates the identification of degrader candidates with optimal DC₅₀, Dmax, and cooperativity factor (α) values, which have been shown to correlate strongly with degradation efficiency in SMARCA2 PROTAC systems (Pearson correlation: P = 0.007 for DC₅₀ vs. ternary complex binding affinity KLPT) [2].

Benchmarking and Cross-Validation of SMARCA2 Degrader Programs

Research organizations developing proprietary SMARCA2 degraders can use SMARCA2 ligand-12 and its derived degrader-25 as a well-characterized reference standard for cross-laboratory assay validation. The degrader-25 DC₅₀ value (< 10 nM) provides a quantitative benchmark against which novel degraders can be compared in standardized cell-based degradation assays [1]. This is particularly valuable given the known variability in degradation measurements across cell lines and assay formats, as demonstrated by the cell-line-dependent DC₅₀ values of YDR1 (range: 1.2 nM to 12.7 nM across four NSCLC lines) [2].

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